3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
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Overview
Description
3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H22N2O6 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
Initial synthetic strategies typically involve the formation of the azetidine ring through [2+2] cycloaddition reactions.
Introducing the benzyloxycarbonyl and tert-butoxycarbonyl groups often occurs through protection reactions, employing reagents such as benzyl chloroformate and di-tert-butyl dicarbonate.
Reaction conditions must be meticulously controlled to ensure the desired product is obtained, often requiring anhydrous conditions and precise temperature regulation.
Industrial Production Methods
In an industrial setting, scale-up procedures focus on optimizing reaction yields and ensuring the purity of the final compound.
Continuous-flow reactors might be utilized to enhance reaction efficiency and safety, reducing the risk of hazardous intermediates or by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : It may participate in nucleophilic substitution reactions, where the azetidine or carbonyl groups are targeted.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid under acidic conditions.
Reduction: : Conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Substitution: : Typical conditions include bases like triethylamine and aprotic solvents such as dimethyl sulfoxide.
Major Products
Products formed from these reactions vary widely, from hydroxylated derivatives in oxidation to amine-functionalized products in reductions.
4. Scientific Research Applications: : This compound finds extensive use in multiple research domains:
Chemistry: : It serves as a precursor in synthetic routes, enabling the construction of complex molecular frameworks.
Biology: : It may be used to probe biochemical pathways, acting as a substrate or inhibitor in enzymatic studies.
Medicine: : It plays a role in developing new therapeutic agents, particularly in the synthesis of protease inhibitors.
Industry: : It finds applications in material science, where its structural motifs contribute to developing new polymers or coatings.
5. Mechanism of Action: : The compound exerts its effects primarily through interaction with specific biological targets.
Molecular Targets: : Common targets include enzymes where it can act as an inhibitor or modulator.
Pathways Involved: : It often influences pathways involved in cellular metabolism or signaling, modulating activity by binding to key regulatory sites.
6. Comparison with Similar Compounds: : Compared to other compounds with similar functional groups, 3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid stands out due to its unique combination of protective groups and the azetidine ring, offering enhanced stability and reactivity.
Similar Compounds
Compounds like 1-(benzyloxycarbonyl)-2-azetidinecarboxylic acid or 1-(tert-butoxycarbonyl)-3-aminopropanoic acid share some structural similarities but lack the full range of functionalities found in this compound.
Its uniqueness lies in its versatile reactivity and stability, making it a valuable component in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-16(2,3)25-15(23)19-10-17(11-19,13(20)21)18-14(22)24-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIXAUZTESBAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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